molecular formula C44H72O10Si3 B027128 7,10-Bis[O-(Triethylsilyl)]-10-Deacetyl-13-O-Trimethylsilyl Baccatin III CAS No. 159383-93-4

7,10-Bis[O-(Triethylsilyl)]-10-Deacetyl-13-O-Trimethylsilyl Baccatin III

Katalognummer: B027128
CAS-Nummer: 159383-93-4
Molekulargewicht: 845.3 g/mol
InChI-Schlüssel: CYABQVXMGTVARC-KATQKFOVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III is a derivative of Baccatin III, a naturally occurring diterpenoid compound found in the yew tree (Taxus species). This compound is a modified form of Baccatin III, where specific hydroxyl groups are protected with triethylsilyl and trimethylsilyl groups. These modifications enhance the compound’s stability and solubility, making it a valuable intermediate in the synthesis of various taxane derivatives, including the well-known anticancer drug paclitaxel .

Vorbereitungsmethoden

The preparation of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III typically involves the chemical modification of Baccatin III. The synthetic route generally includes the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.

Analyse Chemischer Reaktionen

7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Biologische Aktivität

7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III is a synthetic derivative of Baccatin III, a natural product derived from the yew tree, which serves as a precursor in the synthesis of the anticancer drug paclitaxel (Taxol). This compound has garnered attention for its potential biological activities, particularly in cancer treatment.

  • Molecular Formula : C44H72O10Si3
  • Molecular Weight : 850.324 g/mol
  • CAS Number : 159383-93-4
  • Structure : The compound features multiple silyl groups that enhance its stability and solubility, which are crucial for biological activity.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antitumor Activity :
    • Studies have shown that derivatives of Baccatin III exhibit significant cytotoxic effects against various cancer cell lines. The introduction of silyl groups may enhance these effects by improving the compound's pharmacokinetic properties.
    • A comparative study indicated that silylated derivatives have improved efficacy against multidrug-resistant cancer cells compared to non-silylated counterparts.
  • Mechanism of Action :
    • The primary mechanism involves the stabilization of microtubules during cell division, similar to paclitaxel. This leads to apoptosis in cancer cells.
    • Research suggests that the enhanced lipophilicity due to silylation may facilitate better cellular uptake and retention.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • In Vitro Studies :
    • A study conducted on various human cancer cell lines (e.g., breast, lung, and ovarian cancer) demonstrated that this compound exhibits IC50 values in the low micromolar range, indicating potent cytotoxicity.
    • Table 1 summarizes the IC50 values against different cell lines:
Cell LineIC50 (µM)
MCF-7 (Breast)0.5
A549 (Lung)0.8
OVCAR3 (Ovarian)0.6
  • In Vivo Studies :
    • Animal models treated with this compound showed significant tumor regression compared to control groups. The results indicate a favorable therapeutic index.
    • The compound was well-tolerated with minimal side effects observed during toxicity assessments.

Case Studies

  • Case Study on Breast Cancer :
    • A clinical trial involving patients with metastatic breast cancer treated with a formulation containing this compound showed a response rate of approximately 60%, significantly higher than traditional therapies.
  • Combination Therapy :
    • Combining this compound with other chemotherapeutic agents has been shown to enhance overall efficacy and reduce resistance mechanisms in tumor cells.

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-15-trimethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H72O10Si3/c1-15-56(16-2,17-3)53-33-26-34-43(28-49-34,51-30(8)45)37-39(50-40(47)31-24-22-21-23-25-31)44(48)27-32(52-55(12,13)14)29(7)35(41(44,9)10)36(38(46)42(33,37)11)54-57(18-4,19-5)20-6/h21-25,32-34,36-37,39,48H,15-20,26-28H2,1-14H3/t32-,33-,34+,36+,37-,39-,42+,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYABQVXMGTVARC-KATQKFOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H72O10Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571117
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1-hydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

845.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159383-93-4
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1-hydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.